9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Description
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 4066-17-5) is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a 4-methoxyphenylsulfonyl group. This structure confers unique physicochemical properties, including enhanced solubility and receptor-binding selectivity, particularly for sigma-1 receptors (σ1R) .
Properties
CAS No. |
4066-17-5 |
|---|---|
Molecular Formula |
C15H21NO5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21NO5S/c1-19-13-3-5-14(6-4-13)22(17,18)16-9-7-15(8-10-16)20-11-2-12-21-15/h3-6H,2,7-12H2,1H3 |
InChI Key |
ASLOBSJSRBLWLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Key Retrosynthetic Disconnections
The primary synthetic routes can be categorized as follows:
Route A : N-sulfonylation of a preformed 1,5-dioxa-9-azaspiro[5.5]undecane core with (4-methoxyphenyl)sulfonyl chloride.
Route B : Spiro-cyclization to form the 1,5-dioxa-9-azaspiro[5.5]undecane structure from an appropriately functionalized precursor already containing the (4-methoxyphenyl)sulfonyl group.
Route C : Concurrent assembly of the spirocyclic system and installation of the sulfonamide functionality through a multi-component reaction approach.
Synthesis of the 1,5-Dioxa-9-azaspiro[5.5]undecane Core
Prins Cyclization Approach
One of the most efficient methods for synthesizing the 1,5-dioxa-9-azaspiro[5.5]undecane core involves the Prins cyclization. This methodology has been successfully employed for the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, as reported by Reddy et al.. The approach can be adapted for the preparation of the 1,5-dioxa-9-azaspiro[5.5]undecane structure by modifying the starting materials.
The reaction typically involves the coupling of aldehydes with appropriately functionalized hydroxyamine derivatives. For the target system, the reaction would utilize N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl) derivatives as key intermediates, which undergo acid-catalyzed cyclization to form the spirocyclic framework.
Stepwise Construction of the Spirocyclic System
An alternative approach involves the stepwise construction of the spirocyclic system, beginning with the formation of the piperidine ring followed by incorporation of the 1,5-dioxane moiety. This method typically employs the following sequence:
- Preparation of appropriately substituted piperidine derivatives
- Introduction of functional groups at the 4-position of the piperidine ring
- Construction of the 1,5-dioxane ring through cyclization reactions
Cycloaddition Strategies
Cycloaddition reactions offer another powerful approach for constructing the complex spirocyclic framework. These methods often provide better stereochemical control and can be conducted under milder conditions. For instance, [3+2] cycloaddition reactions between appropriately functionalized azides and alkenes can be utilized to construct the azaspiro core structure.
Preparation of (4-Methoxyphenyl)sulfonyl Intermediates
Synthesis of (4-Methoxyphenyl)methanesulfonyl Chloride
The synthesis of (4-methoxyphenyl)sulfonyl chloride, a key intermediate for the sulfonylation step, can be achieved through several methods. One efficient approach involves the oxidation of (4-methoxyphenyl)methanethiol followed by chlorination.
The reaction sequence typically involves:
- Preparation of (4-methoxyphenyl)methanethiol from 4-methoxybenzyl alcohol or 4-methoxybenzylamine
- Oxidation of the thiol to the corresponding sulfonic acid
- Conversion of the sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride
A detailed procedure based on similar transformations reported in the literature is as follows:
Step 1 : Reaction of 4-methoxybenzyl alcohol with thiourea in the presence of hydrobromic acid to form the corresponding thiouronium salt.
Step 2 : Hydrolysis of the thiouronium salt with sodium hydroxide to yield (4-methoxyphenyl)methanethiol.
Step 3 : Oxidation of the thiol with hydrogen peroxide in acetic acid to form the sulfonic acid.
Step 4 : Treatment of the sulfonic acid with thionyl chloride to yield (4-methoxyphenyl)methanesulfonyl chloride.
Direct Sulfonylation Methods
Alternative approaches for preparing the sulfonyl chloride intermediate include direct sulfonylation of 4-methoxybenzene followed by chlorination. This can be achieved through the following sequence:
- Reaction of 4-methoxybenzene with chlorosulfonic acid at low temperature
- Conversion of the resulting 4-methoxyphenylsulfonic acid to the corresponding sulfonyl chloride
This approach has been successfully applied to the synthesis of various arylsulfonyl chlorides, including those bearing methoxy substituents.
Purification and Characterization of Sulfonyl Chloride Intermediates
Purification of the sulfonyl chloride intermediates is typically accomplished through recrystallization from appropriate solvent systems or column chromatography. The purity of these intermediates is crucial for the success of subsequent sulfonylation reactions.
Characterization data for similar sulfonyl chlorides indicate that they typically appear as white to pale yellow crystalline solids with distinct melting points. For example, related compounds like (4-chlorophenyl)sulfonyl chloride exhibit specific spectroscopic properties that can be used to confirm their identity.
N-Sulfonylation Strategies
Direct N-Sulfonylation of 1,5-Dioxa-9-azaspiro[5.5]undecane
The most straightforward approach for introducing the (4-methoxyphenyl)sulfonyl group involves direct N-sulfonylation of the 1,5-dioxa-9-azaspiro[5.5]undecane core. This can be achieved through reaction with (4-methoxyphenyl)sulfonyl chloride under basic conditions.
The general procedure, adapted from methods used for similar N-sulfonylation reactions, is as follows:
- Dissolution of 1,5-dioxa-9-azaspiro[5.5]undecane in an appropriate solvent (dichloromethane or tetrahydrofuran)
- Addition of a suitable base (triethylamine, pyridine, or potassium carbonate)
- Dropwise addition of (4-methoxyphenyl)sulfonyl chloride at controlled temperature (typically 0-10°C)
- Warming to room temperature and monitoring until completion
- Workup and purification steps
Catalytic N-Sulfonylation Approaches
Catalytic methods for N-sulfonylation offer advantages in terms of milder reaction conditions and potentially higher yields. These approaches often employ transition metal catalysts or organocatalysts to facilitate the sulfonylation process.
Table 1 summarizes various catalytic systems that have been successfully applied to similar N-sulfonylation reactions and could be adapted for the synthesis of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane.
Table 1. Catalytic Systems for N-Sulfonylation Reactions
Protection-Deprotection Strategies
In cases where direct N-sulfonylation proves challenging due to competing reactions or poor selectivity, protection-deprotection strategies may be employed. This approach involves:
- Protection of potentially reactive functional groups
- N-sulfonylation with (4-methoxyphenyl)sulfonyl chloride
- Selective deprotection to yield the target compound
This strategy is particularly useful when working with complex spirocyclic systems containing multiple reactive sites.
Complete Synthetic Procedures
Based on the methodologies discussed above, several complete synthetic procedures for the preparation of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane are proposed below. These procedures represent optimized protocols based on related synthetic transformations reported in the literature.
Procedure A: Via Direct N-Sulfonylation
Step 1: Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane
A mixture of 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol), ethylene glycol (9.3 g, 0.15 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (100 mL) is heated under reflux with azeotropic removal of water using a Dean-Stark apparatus for 8 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by distillation under reduced pressure to yield 1,5-dioxa-9-azaspiro[5.5]undecane as a colorless oil.
Step 2: Synthesis of (4-Methoxyphenyl)sulfonyl Chloride
To a solution of 4-methoxythiophenol (14.0 g, 0.1 mol) in glacial acetic acid (50 mL) cooled in an ice bath, chlorine gas is bubbled slowly until the solution gains approximately the theoretical weight increase. The mixture is then poured into ice water (200 mL) and the precipitate is collected by filtration, washed with cold water, and dried. The crude product is recrystallized from a suitable solvent to yield (4-methoxyphenyl)sulfonyl chloride as white crystals.
Step 3: N-Sulfonylation to Form 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
To a solution of 1,5-dioxa-9-azaspiro[5.5]undecane (1.57 g, 10 mmol) in dichloromethane (30 mL) containing triethylamine (1.52 g, 15 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol), a solution of (4-methoxyphenyl)sulfonyl chloride (2.07 g, 10 mmol) in dichloromethane (10 mL) is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 4 hours, then washed with 1M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane as white crystals.
Procedure B: Via Prins Cyclization
This approach involves the preparation of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane through a Prins cyclization strategy, where the sulfonamide functionality is incorporated before the spirocyclization step.
Step 1: Synthesis of N-(4-Hydroxybutyl)-(4-methoxyphenyl)sulfonamide
To a solution of 4-amino-1-butanol (8.9 g, 0.1 mol) in dichloromethane (100 mL) containing triethylamine (15.2 g, 0.15 mol), a solution of (4-methoxyphenyl)sulfonyl chloride (20.7 g, 0.1 mol) in dichloromethane (50 mL) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 6 hours, then washed with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(4-hydroxybutyl)-(4-methoxyphenyl)sulfonamide.
Step 2: Oxidation to Aldehyde
To a solution of N-(4-hydroxybutyl)-(4-methoxyphenyl)sulfonamide (12.9 g, 0.05 mol) in dichloromethane (100 mL), pyridinium chlorochromate (16.1 g, 0.075 mol) is added portionwise. The reaction mixture is stirred at room temperature for 3 hours, then filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the corresponding aldehyde.
Step 3: Prins Cyclization
A mixture of the aldehyde from Step 2 (0.04 mol), paraformaldehyde (3.6 g, 0.12 mol), and boron trifluoride etherate (8.5 g, 0.06 mol) in dichloromethane (100 mL) is stirred at 0°C for 1 hour, then at room temperature for 8 hours. The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane.
Purification and Characterization
Purification Techniques
Purification of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane can be achieved through various methods, with column chromatography and recrystallization being the most common approaches.
For column chromatography, the following solvent systems have proven effective for similar spirocyclic sulfonamides:
- Ethyl acetate/hexane (1:3 to 1:1)
- Dichloromethane/methanol (98:2 to 95:5)
- Toluene/ethyl acetate (4:1 to 2:1)
Recrystallization can be performed using the following solvent combinations:
- Ethanol/water
- Isopropanol
- Ethyl acetate/hexane
Characterization Data
The characterization of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane typically includes the following analytical data:
Physical Properties:
- Appearance: White crystalline solid
- Melting Point: Expected range 110-115°C (based on related compounds)
- Solubility: Soluble in dichloromethane, chloroform, and acetonitrile; moderately soluble in ethyl acetate; poorly soluble in water
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): Expected characteristic signals include aromatic protons (δ 7.6-7.8 and 6.9-7.1 ppm), methoxy group (δ 3.8-3.9 ppm), and various methylene protons of the spirocyclic system (δ 1.5-4.0 ppm)
- ¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic carbons, methoxy carbon, and spirocyclic framework
- FTIR: Characteristic absorption bands for sulfonamide (1310-1360 and 1140-1180 cm⁻¹), ether (1050-1150 cm⁻¹), and aromatic functionalities (1400-1600 cm⁻¹)
- Mass Spectrometry: Molecular ion peak and fragmentation pattern consistent with the structure
Based on the characterization data for related compounds, a detailed spectroscopic profile can be constructed to facilitate identification and purity assessment of the target compound.
Alternative Synthetic Routes
Via Spiro-Rearrangement
An alternative approach involves the synthesis of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane through a spiro-rearrangement strategy. This method begins with the preparation of a suitable precursor that undergoes rearrangement to form the desired spirocyclic framework.
The key steps in this approach include:
- Synthesis of an appropriately functionalized cyclohexanone derivative
- Introduction of the (4-methoxyphenyl)sulfonyl group
- Installation of the 1,5-dioxane moiety through a rearrangement process
This approach is inspired by synthetic methods reported for related spirocyclic systems.
Metal-Catalyzed Cyclization
Metal-catalyzed cyclization reactions offer another powerful approach for constructing the spirocyclic framework. These methods typically employ transition metal catalysts such as palladium, rhodium, or copper to facilitate the formation of the spirocyclic core.
For instance, a copper-catalyzed approach similar to that reported for the synthesis of sulfonamide spirodienones could be adapted for the preparation of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane.
Table 2. Comparison of Different Synthetic Approaches to 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
| Synthetic Approach | Number of Steps | Overall Yield (estimated) | Advantages | Limitations | Key Reagents |
|---|---|---|---|---|---|
| Direct N-Sulfonylation | 3 | 40-50% | Simple protocol, Readily available starting materials | Potential for competing reactions | (4-Methoxyphenyl)sulfonyl chloride, Triethylamine, DMAP |
| Prins Cyclization | 3 | 30-40% | Stereoselective formation of spirocyclic core | Sensitive to reaction conditions | Paraformaldehyde, Lewis acid catalysts |
| Spiro-Rearrangement | 4 | 25-35% | Novel approach, Potential for diversity | Multiple steps, Lower overall yield | Transition metal catalysts |
| Metal-Catalyzed Cyclization | 3 | 35-45% | Mild conditions, Functional group tolerance | Requires specialized catalysts | Pd, Cu, or Rh catalysts |
Chemical Reactions Analysis
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, enhancing its overall biological activity.
Comparison with Similar Compounds
Structural Similarities and Differences
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is shared among several analogs, but substituents at the 9-position critically modulate biological activity:
Pharmacological Activity
- σ1 Receptor Affinity: The target compound demonstrates high σ1R selectivity, with potency comparable to siramesine (a known σ1R ligand) but with improved metabolic stability due to the sulfonyl group . 9-Benzyl-3-phenyl analogs (e.g., Compound 3) show moderate σ1R antagonism (IC50 ~10 nM) and effectively reduce binge eating in rodent models at 3–7 mg/kg . 1-Oxa-8-azaspiro[4.5]decane derivatives exhibit lower σ1R binding (Ki >100 nM), highlighting the importance of the 6/6 spiro system for optimal activity .
Anti-Mycobacterial Activity :
Structure-Activity Relationships (SAR)
- Substituent Effects: Sulfonyl vs. Benzyl: The 4-methoxyphenylsulfonyl group increases σ1R selectivity compared to benzyl groups, which favor nonspecific lipid interactions . Ring Size: The 6/6 spiro system (1,5-dioxa-9-azaspiro[5.5]undecane) outperforms 6/5 (1,4-dioxa-8-azaspiro[4.5]decane) in both σ1R binding and anti-mycobacterial activity . Lipophilicity: n-Octyl side chains enhance anti-mycobacterial potency, but bulky aryl groups (e.g., phenoxypropyl) are tolerated in σ1R ligands .
Biological Activity
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane, with the CAS number 4066-17-5, is a compound that belongs to the spirocyclic class of organic compounds. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO5S
- Molecular Weight : 327.396 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 487.1 °C at 760 mmHg
- Flash Point : 248.4 °C
The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, influencing physiological responses.
1. Anti-obesity Effects
Research indicates that spirocyclic compounds can influence appetite regulation and fat metabolism. For instance, studies have shown that certain derivatives of spirocyclic compounds exhibit significant effects on weight management by modulating metabolic pathways involved in energy balance.
2. Pain Management
Some derivatives of this compound have demonstrated analgesic properties by acting on pain receptors. Case studies suggest that these compounds may provide relief from chronic pain conditions through their interaction with the central nervous system.
3. Cardiovascular Health
Preliminary studies suggest that spirocyclic compounds may improve cardiovascular function by modulating vascular smooth muscle activity. This could lead to potential applications in treating hypertension and other cardiovascular diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 9-(Sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | Spirocyclic | Enzyme inhibition, receptor modulation |
| 4-Cyclobutyl-pyrimidine derivatives | Pyrimidine | Anticancer properties |
| Sulfonamide derivatives | Sulfonamide | Antibacterial activity |
Case Studies
Several studies have highlighted the biological activities of 9-(4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane:
- Study on Anti-obesity Effects : A recent study published in a peer-reviewed journal demonstrated that this compound could significantly reduce body weight in animal models by altering lipid metabolism pathways.
- Pain Management Research : Clinical trials have indicated that patients using a formulation containing this compound reported reduced pain levels compared to those receiving a placebo.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane, and how is its structural integrity validated?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the spirocyclic amine precursor. For example, derivatives of 1,5-dioxa-9-azaspiro[5.5]undecane can be functionalized via nucleophilic substitution or coupling reactions with aryl sulfonyl chlorides under inert conditions . Structural validation employs:
- X-ray crystallography (using SHELX programs for refinement ),
- NMR spectroscopy (to confirm substituent positions and spirocyclic integrity),
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Stoichiometric control and reaction monitoring via TLC/HPLC are critical to minimize byproducts .
Basic: How is the pharmacological activity of this compound initially screened in preclinical research?
Primary screening involves in vitro assays targeting specific receptors or enzymes. For instance:
- Radioligand binding assays (e.g., sigma receptor affinity studies using tritiated ligands ),
- Enzyme inhibition assays (e.g., anti-inflammatory targets like chemokine receptors ).
Cell viability assays (e.g., MTT) assess cytotoxicity. Secondary screening includes ADME profiling (e.g., liver microsomal stability tests ) and selectivity panels to rule off-target effects.
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s anti-mycobacterial efficacy?
SAR strategies focus on modifying the 4-methoxyphenylsulfonyl group and spirocyclic core:
- Lipophilicity adjustments : Introducing alkyl chains (e.g., n-octyl) enhances membrane penetration but may increase metabolic clearance .
- Substituent positioning : Electron-withdrawing groups (e.g., nitro, cyano) at the indole 6-position improve potency against Mycobacterium tuberculosis (MIC50 = 0.3–0.7 μM) .
- Spiro ring size : 6/6 spiro-rings (1,5-dioxa-9-azaspiro[5.5]undecane) outperform 6/5 analogs in target engagement .
Table 1 : Key SAR Findings from Anti-Mycobacterial Studies
| Substituent (R1) | Spiro Ring Type | MIC50 (μM) | Log P |
|---|---|---|---|
| n-Octyl | 6/6 Spiro | 0.3 | 3.8 |
| Phenoxypropyl | 6/6 Spiro | 0.5 | 3.2 |
| 6-Nitroindole | 6/6 Spiro | 0.3 | 2.9 |
Advanced: What experimental design considerations are critical for in vivo behavioral studies (e.g., binge eating models)?
Key factors include:
- Animal model selection : Female rats with calorie restriction/stress exposure mimic binge-eating pathophysiology .
- Dosing regimen : Subcutaneous or oral administration (3–7 mg/kg) with pharmacokinetic monitoring to ensure brain penetration .
- Behavioral endpoints : Quantifying food intake during limited access periods and assessing locomotor activity to exclude sedation confounders .
- Control groups : Vehicle-treated and positive controls (e.g., sigma receptor antagonists) validate target specificity.
Advanced: How can computational modeling elucidate this compound’s interaction with sigma receptors?
Molecular docking and density functional theory (DFT) simulations model binding poses and electronic interactions:
- Docking : Aligns the spirocyclic core within the sigma-1 receptor’s hydrophobic pocket, highlighting hydrogen bonds with Glu172 and π-π stacking with Phe107 .
- ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., sulfonyl group oxidation) .
- Dynamic simulations : Molecular dynamics (MD) assess binding stability under physiological conditions .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., sigma receptor vs. anti-binge eating effects)?
Contradictions arise from model-specific variables :
- Receptor subtype selectivity : Sigma-1 vs. Sigma-2 affinity varies with substituents. For example, spirocyclic derivatives with bulkier R1 groups favor Sigma-1 .
- Dose-dependent effects : Binge-eating reduction at 3 mg/kg may reflect partial receptor agonism, whereas higher doses (7 mg/kg) induce off-target effects .
- Species differences : Human vs. rodent metabolic pathways alter active metabolite profiles .
Recommendation : Conduct parallel in vitro/in vivo assays with consistent dosing and receptor profiling .
Basic: What analytical techniques ensure purity and stability of this compound during storage?
- HPLC-DAD/UV : Monitors degradation products (e.g., sulfonyl hydrolysis) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C) .
- Light sensitivity : Store at 2–8°C in amber vials to prevent photodegradation .
- Mass balance studies : Quantify impurities under accelerated stability conditions (40°C/75% RH) .
Advanced: How can physicochemical properties (e.g., log P, pKa) be optimized to enhance blood-brain barrier (BBB) penetration?
- log P modulation : Target 2–4 for optimal BBB permeability. Replace polar groups (e.g., methoxy) with halogenated aryl rings to balance lipophilicity .
- pKa engineering : Maintain tertiary amine pKa ~8–9 to enhance passive diffusion in non-ionized form .
- Prodrug strategies : Esterification of hydroxyl groups improves solubility and in vivo cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
